molecular formula C15H18ClF3N4O3 B11785251 tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate

tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B11785251
M. Wt: 394.77 g/mol
InChI Key: PDJZLLNZMQJBKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at positions 2 and 4, respectively. The pyrimidine ring is connected via a carbonyl group to a piperazine moiety, which is further protected by a tert-butoxycarbonyl (Boc) group. This structural motif is common in medicinal chemistry, particularly in kinase inhibitor development, due to the pyrimidine’s ability to engage in hydrogen bonding and the CF₃ group’s role in enhancing metabolic stability and lipophilicity .

Key structural attributes include:

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substituents at positions 2 (Cl) and 4 (CF₃) influence electronic and steric properties.
  • Piperazine linkage: The Boc-protected piperazine enhances solubility and serves as a pharmacophore for target binding.
  • Boc group: Provides steric protection during synthetic steps and modulates bioavailability.

Properties

Molecular Formula

C15H18ClF3N4O3

Molecular Weight

394.77 g/mol

IUPAC Name

tert-butyl 4-[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H18ClF3N4O3/c1-14(2,3)26-13(25)23-6-4-22(5-7-23)11(24)9-8-20-12(16)21-10(9)15(17,18)19/h8H,4-7H2,1-3H3

InChI Key

PDJZLLNZMQJBKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the coupling of a piperazine derivative with a pyrimidine derivative under specific reaction conditions. For example, the piperazine moiety can be introduced through Buchwald-Hartwig amination or reductive amination . The pyrimidine derivative can be synthesized through aromatic nucleophilic substitution or other methods . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Crystallographic and Stability Data

  • Crystal System: Monoclinic (P2₁/n) for tert-butyl 4-(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)piperazine-1-carboxylate, with cell parameters a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å .
  • Hydrogen Bonding: The hydroxyl group in phenolic analogues forms O–H···N bonds with pyrimidine nitrogen, stabilizing the crystal lattice .

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